methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
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Overview
Description
Methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate, also known as M4DB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. M4DB is a member of the azatricyclic scaffold family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes related to inflammation and cancer. Additionally, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to have various biochemical and physiological effects. methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with various inflammatory diseases. Additionally, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has several advantages and limitations for lab experiments. One advantage is that methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is a synthetic compound, which allows for easy modification and optimization of its structure for specific research applications. Additionally, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is a relatively new compound, and its mechanism of action and potential side effects are not fully understood.
Future Directions
There are several future directions for research on methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate. One direction is to further investigate its mechanism of action and potential side effects. Additionally, research could focus on optimizing the structure of methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate for specific research applications, such as developing more potent anti-inflammatory or anti-cancer agents. Furthermore, research could explore the potential of methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate as a treatment for other diseases, such as autoimmune diseases or cardiovascular diseases.
Synthesis Methods
The synthesis of methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate involves a multi-step process that begins with the reaction of 2,6-dibromobenzoic acid with sodium methoxide to form methyl 2,6-dibromobenzoate. This intermediate is then reacted with N-methylpiperazine to form the azatricyclic scaffold. The final step involves the reaction of the azatricyclic scaffold with methyl 4-hydroxybenzoate to form methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate.
Scientific Research Applications
Methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to have potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for neurodegenerative diseases. methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, which are associated with various inflammatory diseases. Additionally, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)9-4-6-12(7-5-9)18-15(19)13-10-2-3-11(8-10)14(13)16(18)20/h2-7,10-11,13-14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSSPURHGBVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate |
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